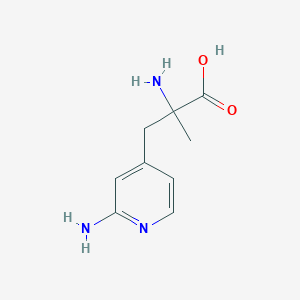
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid, commonly known as AMPA, is a type of amino acid that is widely used in scientific research. It is a synthetic analogue of glutamate, which is an important neurotransmitter in the central nervous system. AMPA is used to study the mechanisms of synaptic transmission and plasticity, as well as to develop new drugs for the treatment of neurological disorders.
Mécanisme D'action
AMPA binds to the AMPA receptor and activates it, leading to the influx of cations such as calcium and sodium into the cell. This results in the depolarization of the cell membrane and the generation of an action potential. The activation of the AMPA receptor is important for the fast excitatory neurotransmission in the central nervous system.
Effets Biochimiques Et Physiologiques
AMPA has been shown to have various biochemical and physiological effects in the central nervous system. It can enhance synaptic transmission and plasticity, which is important for learning and memory. It can also induce neuroprotection, which is important for the prevention of neurodegenerative diseases. However, excessive activation of the AMPA receptor can lead to excitotoxicity, which is a pathological process that can cause neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMPA in lab experiments is its potency and selectivity for the AMPA receptor. It can be used to study the mechanisms of synaptic transmission and plasticity with high precision. However, one of the limitations of using AMPA is its potential for excitotoxicity. Careful control of the concentration and duration of AMPA exposure is necessary to avoid neuronal damage.
Orientations Futures
There are many future directions for the use of AMPA in scientific research. One direction is the development of new drugs that target the AMPA receptor for the treatment of neurological disorders. Another direction is the study of the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of AMPA in combination with other drugs or therapies may lead to new treatments for neurological disorders.
Méthodes De Synthèse
AMPA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of various chemicals to produce AMPA. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of precursors to produce AMPA. Both methods have been used to produce high-quality AMPA for research purposes.
Applications De Recherche Scientifique
AMPA has been extensively used in scientific research to study the mechanisms of synaptic transmission and plasticity. It is also used to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. AMPA is a potent agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in the fast excitatory neurotransmission in the central nervous system.
Propriétés
Numéro CAS |
136485-48-8 |
|---|---|
Nom du produit |
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid |
Formule moléculaire |
C9H13N3O2 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H13N3O2/c1-9(11,8(13)14)5-6-2-3-12-7(10)4-6/h2-4H,5,11H2,1H3,(H2,10,12)(H,13,14) |
Clé InChI |
FTBSQHZKDFBIKO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=NC=C1)N)(C(=O)O)N |
SMILES canonique |
CC(CC1=CC(=NC=C1)N)(C(=O)O)N |
Synonymes |
4-Pyridinepropanoicacid,-alpha-,2-diamino--alpha--methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



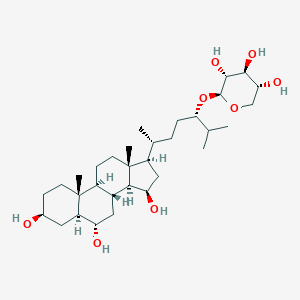

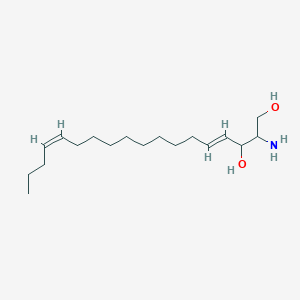
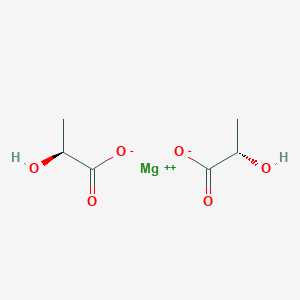
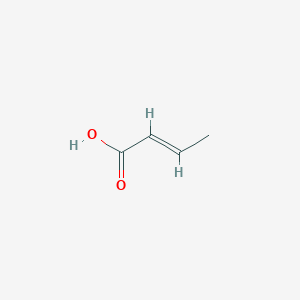
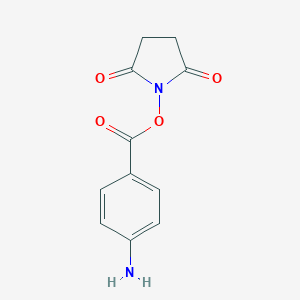

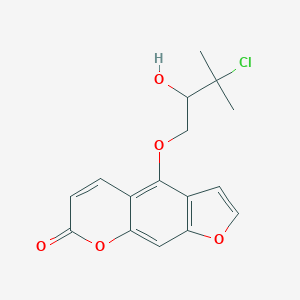
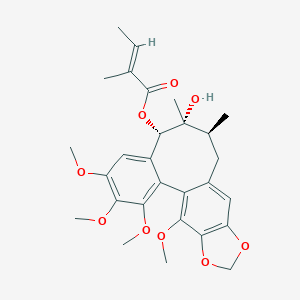
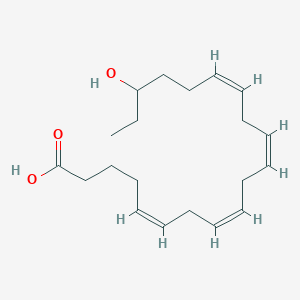
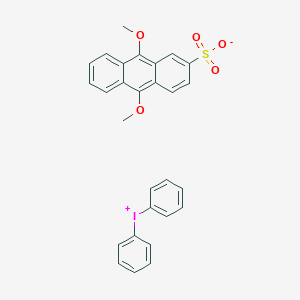
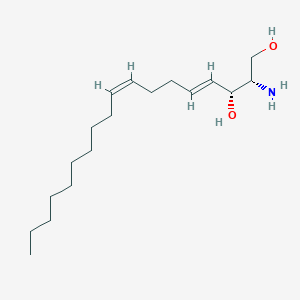
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
